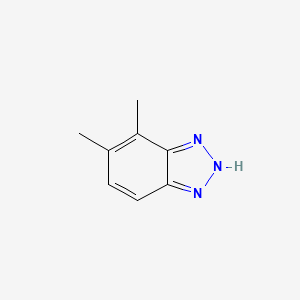

4,5-dimethyl-1H-1,2,3-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-4-7-8(6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXICLUNGKDYXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations of 4,5 Dimethyl 1h 1,2,3 Benzotriazole

Mechanistic Pathways for the Construction of the 4,5-dimethyl-1H-1,2,3-benzotriazole Heterocycle

The synthesis of the this compound core primarily relies on the formation of the triazole ring fused to a pre-existing dimethylated benzene (B151609) ring. The most prevalent and historically significant method involves the diazotization of an appropriately substituted o-phenylenediamine.

Cyclization Reactions Involving Substituted o-Diaminobenzenes

The classical and most direct route to this compound involves the reaction of 3,4-dimethyl-1,2-phenylenediamine with nitrous acid. ijariie.comijcrt.orgwikipedia.org This reaction proceeds through the mono-diazotization of one of the amino groups, followed by an intramolecular cyclization to form the stable triazole ring. ijariie.comijcrt.org

The general mechanism can be described as follows:

Diazotization: 3,4-dimethyl-1,2-phenylenediamine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid like acetic acid or hydrochloric acid. ijariie.comorgsyn.org This results in the formation of a diazonium salt at one of the amino groups.

Intramolecular Cyclization: The lone pair of electrons on the adjacent amino group attacks the electrophilic diazonium group, leading to the closure of the five-membered triazole ring.

Deprotonation: A final deprotonation step yields the aromatic this compound.

This method is widely used due to the availability of the starting materials and the generally good yields. ijariie.comorgsyn.org The reaction conditions, such as temperature and acid concentration, can be optimized to maximize the yield and purity of the product. orgsyn.org

Alternative Synthetic Routes to the Benzotriazole (B28993) Core with Specific Substitution Patterns

While the diazotization of o-diaminobenzenes is the most common method, other synthetic strategies can be employed to construct the benzotriazole skeleton, particularly when specific substitution patterns are desired. One such alternative involves the cycloaddition of arynes with azides. This method allows for the formation of substituted benzotriazoles through the reaction of an in situ generated aryne with an appropriate azide. ijrrjournal.com

Another approach involves the cyclocondensation of 2-(arylamino)aryliminophosphoranes under mild conditions, providing a halogen-free route from simple nitroarenes and arylamines. ijariie.com Furthermore, palladium-catalyzed cyclization has been utilized to synthesize 1-aryl-1H-benzotriazoles at moderate temperatures. ijariie.com

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to introduce various functional groups onto either the benzene or the triazole ring. These modifications are crucial for tuning the molecule's properties for specific applications.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. However, the triazole ring acts as a deactivating group, making the benzene ring less reactive than benzene itself. researchgate.net The directing effect of the triazole ring and the existing methyl groups will influence the position of incoming electrophiles.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (—NO₂) using a mixture of nitric and sulfuric acid. minia.edu.eg

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using a Lewis acid catalyst. minia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (—SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be challenging due to the deactivating nature of the triazole ring. minia.edu.eg

The positions of substitution (ortho, meta, or para to the existing substituents) are determined by the combined directing effects of the methyl groups (ortho, para-directing) and the triazole ring. minia.edu.eg

N-Alkylation and N-Acylation Reactions on the Triazole Ring

The nitrogen atoms of the triazole ring are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions lead to the formation of N-substituted derivatives, which can exist as two isomers: 1-substituted and 2-substituted benzotriazoles. ijariie.comgsconlinepress.com The ratio of these isomers can be influenced by the reaction conditions, including the solvent, base, and the nature of the alkylating or acylating agent. gsconlinepress.com

N-Alkylation: This is typically achieved by reacting this compound with an alkyl halide in the presence of a base. gsconlinepress.comd-nb.info Solvent-free methods using reagents like silica (B1680970), potassium carbonate, and a phase-transfer catalyst have also been developed for regioselective N-alkylation. ijariie.comijrrjournal.comgsconlinepress.com

N-Acylation: Acyl groups can be introduced by reacting the benzotriazole with an acid chloride or anhydride. ijariie.comarkat-usa.org N-acylbenzotriazoles are stable, crystalline compounds and are useful as acylating agents in their own right. nih.govscielo.org.mxresearchgate.net

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., KOH, K₂CO₃) | 1-Alkyl- and 2-Alkyl-4,5-dimethyl-1,2,3-benzotriazole | gsconlinepress.com, d-nb.info |

| N-Acylation | Acid chloride or anhydride | 1-Acyl-4,5-dimethyl-1,2,3-benzotriazole | ijariie.com, arkat-usa.org |

| Regioselective N-Alkylation | SiO₂, K₂CO₃, TBAB, thermal or microwave | 1-Alkyl-4,5-dimethyl-1,2,3-benzotriazole | ijrrjournal.com, gsconlinepress.com, ijariie.com |

Metal-Catalyzed Coupling Reactions for C-C, C-N, and C-O Bond Formation

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of benzotriazoles, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.netrsc.org These reactions significantly expand the synthetic utility of this compound and its derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of C-C bonds by coupling a halogenated benzotriazole derivative with a boronic acid. nih.govrsc.org This is a versatile method for introducing aryl or vinyl substituents. Unprecedented denitrogenative Suzuki coupling reactions of benzotriazoles with boronic acids have also been developed, affording ortho-amino-substituted biaryls. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds by coupling a halogenated benzotriazole with an amine. organic-chemistry.orgresearchgate.netrsc.org This allows for the synthesis of N-aryl or N-heteroaryl derivatives.

Copper-Catalyzed Reactions: Copper catalysts have been employed for various coupling reactions, including the formation of C-O and C-S bonds. researchgate.net For instance, copper-catalyzed Ullmann-type couplings can be used to synthesize benzoxazoles and benzothiazoles. researchgate.net Benzotriazole itself can also act as an efficient ligand in copper-catalyzed reactions like the Glaser coupling of terminal alkynes. researchgate.netacs.orgnih.gov

| Coupling Reaction | Catalyst/Ligand System | Bond Formed | Reactants | Reference(s) |

| Suzuki-Miyaura | Pd(OAc)₂/Phosphine ligand | C-C | Halogenated benzotriazole, Boronic acid | nih.gov, rsc.org |

| Buchwald-Hartwig | Pd catalyst/Phosphine ligand | C-N | Halogenated benzotriazole, Amine | organic-chemistry.org, researchgate.net, rsc.org |

| Glaser Coupling | CuI/Benzotriazole | C-C | Terminal alkynes | researchgate.net, acs.org, nih.gov |

| Ullmann Coupling | Cu catalyst/Benzotriazole derivative | C-O, C-S | Halogenated benzotriazole, Alcohol/Thiol | researchgate.net |

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, a compound noted for its utility in various chemical applications, often requires precise control over chemoselectivity, regioselectivity, and stereoselectivity to achieve the desired molecular architecture and biological activity.

Chemoselectivity in the synthesis of this compound derivatives involves the selective reaction of one functional group in the presence of others. For instance, in the synthesis of N-acyl-1H-benzotriazoles, the acylation occurs selectively at the nitrogen atom of the triazole ring. These N-acylbenzotriazoles are stable and can be used as effective acylating agents for a variety of nucleophiles. researchgate.net

Regioselectivity is a critical aspect due to the presence of two chemically non-equivalent nitrogen atoms (N1 and N2) in the benzotriazole ring, leading to the formation of N1- and N2-substituted isomers. The regioselectivity of N-alkylation and N-arylation reactions can be influenced by various factors, including the nature of the substituent on the benzotriazole ring, the electrophile, the solvent, and the catalyst. For example, a highly regioselective N-alkylation of benzotriazole has been achieved under solvent-free conditions using SiO₂, K₂CO₃, and tetrabutylammonium (B224687) bromide (TBAB) under both thermal and microwave conditions, yielding predominantly 1-alkyl benzotriazoles. gsconlinepress.comijrrjournal.com Similarly, copper-catalyzed N-arylation of 1H-1,2,3-benzotriazole with phenylboronic acid under solvent-free conditions has been shown to be highly selective for the N1 position. sci-hub.se In contrast, regioselective alkynylation of benzotriazole at the N2 position has been observed when using silylethynyliodonium triflates. acs.org The synthesis of single regioisomers of benzotriazole-based β-amino alcohols has also been reported. nih.gov

Stereoselective synthesis of chiral derivatives of this compound is an area of growing interest. One approach involves the enzymatic kinetic resolution of (±)-azidoalcohols, followed by a [3+2] cycloaddition reaction to form chiral 1,2,3-benzotriazoles. researchgate.net This method allows for the preparation of enantiomerically enriched compounds. Another example of stereoselectivity is the use of N-Boc-N-(benzotriazol-1-ylmethyl)benzylamine as a 1,1-dipole equivalent in the synthesis of 4,5-disubstituted imidazolidin-2-ones, which proceeds with high stereoselectivity. researchgate.net Furthermore, stereoselective synthesis of 1-(1-alkenyl)benzotriazoles has been reported, expanding the toolbox for creating chiral benzotriazole derivatives. grafiati.com

The following table summarizes some research findings on the selective synthesis of benzotriazole derivatives:

| Reaction Type | Reactants | Conditions | Selectivity | Product | Yield (%) | Reference |

| N-Alkylation | Benzotriazole, Alkyl Halides | SiO₂, K₂CO₃, TBAB, Solvent-free, Microwave/Thermal | Regioselective (N1) | 1-Alkyl-1H-benzotriazoles | Moderate to High | gsconlinepress.comijrrjournal.com |

| N-Arylation | 1H-1,2,3-Benzotriazole, Phenylboronic acid | Cu(II) catalyst, Solvent-free | Regioselective (N1) | 1-Phenyl-1H-1,2,3-benzotriazole | - | sci-hub.se |

| Alkynylation | Benzotriazole, Silylethynyliodonium triflates | Potassium salt, tBuOH, CH₂Cl₂ | Regioselective (N2) | 2-Silylethynyl-2H-1,2,3-benzotriazoles | 74-76 | acs.org |

| Cycloaddition | (±)-Azidoalcohols, Benzyne | Enzymatic kinetic resolution, Microwave irradiation | Stereoselective | Chiral 1,2,3-benzotriazoles | 55-56 | researchgate.net |

| 1,1-Dipole Addition | N-Boc-N-(benzotriazol-1-ylmethyl)benzylamine, Imines | Lewis Acid (ZnCl₂ or BF₃·Et₂O) | Stereoselective | 4,5-Disubstituted imidazolidin-2-ones | High | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Protocols for Benzotriazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzotriazoles and their derivatives to minimize environmental impact and enhance safety and efficiency.

Microwave-Assisted Synthesis has emerged as a powerful tool in the green synthesis of benzotriazole derivatives. nih.govlpu.in This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netsemanticscholar.org For example, the microwave-assisted synthesis of 5-substituted benzotriazole amides and other derivatives has been shown to be much faster (minutes vs. hours) and higher yielding (up to 93%) than conventional refluxing. researchgate.netnih.gov Microwave irradiation has also been successfully employed in the [3+2] cycloaddition of azides to benzynes to produce benzotriazoles in good to excellent yields within 15-20 minutes. researchgate.net

Solvent-Free Synthesis is another key green chemistry approach that has been successfully applied to the synthesis of benzotriazole derivatives. ijrrjournal.com By eliminating the need for organic solvents, these methods reduce waste, cost, and toxicity. An efficient and highly regioselective N-alkylation of benzotriazole has been developed under solvent-free conditions using a solid support (SiO₂) and a phase-transfer catalyst. gsconlinepress.comresearchgate.net This method works under both thermal and microwave conditions, providing a versatile and environmentally friendly route to 1-alkyl benzotriazoles. researchgate.net Solvent-free conditions have also been utilized for the synthesis of azole carboximidamides from benzotriazole. ppke.hu

Use of Greener Solvents is a further strategy to make the synthesis of benzotriazoles more sustainable. Water is an ideal green solvent, and its use in the synthesis of 1,2,3-triazoles via a Cu(I)-catalyzed click reaction under ultrasonic conditions has been reported. acs.org While not specific to this compound, this demonstrates the potential for aqueous synthesis of related compounds. The development of green solvent mixtures, such as anisole/N-octylpyrrolidone (NOP), is also a promising area for reducing the environmental footprint of chemical synthesis, including processes where benzotriazole-derived reagents are used, like in solid-phase peptide synthesis. tandfonline.comresearchgate.net

The following table provides a comparison of conventional versus microwave-assisted synthesis for some benzotriazole derivatives, highlighting the green chemistry benefits:

| Compound Type | Synthesis Method | Reaction Time | Yield (%) | Reference |

| 5-Substituted Benzotriazole Amides | Conventional (Reflux) | 3-6 hours | 65-72 | researchgate.netnih.gov |

| 5-Substituted Benzotriazole Amides | Microwave-Assisted | 3-6.5 minutes | 83-93 | researchgate.netnih.gov |

| N-Alkylated Benzotriazoles | Conventional (with solvent) | - | 85-88 | researchgate.net |

| N-Alkylated Benzotriazoles | Microwave-Assisted (solvent-free) | 20-30 seconds | 90-97 | researchgate.net |

| Chiral 1,2,3-Benzotriazoles | Conventional Heating | 120 minutes | Slightly higher than MW | researchgate.net |

| Chiral 1,2,3-Benzotriazoles | Microwave-Assisted | 15 minutes | 55-56 | researchgate.net |

Reaction Mechanisms and Chemical Reactivity of 4,5 Dimethyl 1h 1,2,3 Benzotriazole

Exploration of the Tautomeric Equilibrium within the 1H-1,2,3-Benzotriazole System

The 1,2,3-benzotriazole ring system, including its dimethyl derivative, exhibits annular tautomerism, a phenomenon involving the migration of a proton between the nitrogen atoms of the triazole ring. This results in an equilibrium between different tautomeric forms. For the parent benzotriazole (B28993), the 1H- and 2H-tautomers are the primary contributors to this equilibrium. thieme-connect.deresearchgate.net The 1H-form is generally the predominant tautomer in both solution and the gas phase at room temperature. researchgate.net

In the case of substituted benzotriazoles like 5,6-dimethyl-1H-1,2,3-benzotriazole, a similar tautomeric equilibrium exists. acs.orgjcsp.org.pk The position of this equilibrium is not static and can be influenced by various external factors.

The distribution of tautomers in the benzotriazole system is sensitive to the surrounding environment, particularly the solvent and temperature. Studies on benzotriazole itself have shown that the position of the tautomeric equilibrium can depend on the solvent. For instance, in some cases, the N-oxide form can predominate in water. thieme-connect.de

For 5,6-dimethyl-1,2,3-benzotriazole, the rate of the NH exchange, which is a manifestation of the tautomeric equilibrium, has been observed to be dependent on concentration, temperature, and the presence of water as an impurity in the solvent. jcsp.org.pk This indicates that both the polarity of the solvent and its ability to participate in hydrogen bonding can shift the equilibrium.

Temperature also plays a crucial role. In the gas phase, experimental evidence for the parent benzotriazole suggests that the proportion of the 1H-tautomer increases with temperature, implying that the 2H-tautomer is more stable under those conditions. researchgate.net This dynamic interplay highlights the subtle energy differences between the tautomeric forms and their responsiveness to thermal energy.

A combination of spectroscopic techniques and computational methods has been instrumental in unraveling the complexities of tautomerism in benzotriazoles.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR has been a powerful tool for studying the prototropic tautomerism of benzotriazole and its derivatives, including 5,6-dimethyl-1H-1,2,3-benzotriazole, in anhydrous DMSO. acs.org These studies have confirmed the predominance of the asymmetric N(1)/N(3) protonated form. acs.org Furthermore, ¹H NMR line shape analysis has been used to study the kinetics of the NH exchange in 5,6-dimethyl-1,2,3-benzotriazole, providing insights into the rate of the tautomeric process. jcsp.org.pk For the parent benzotriazole, rapid proton exchange at room temperature results in simplified ¹H NMR spectra with only two signals for the C-H protons. nih.gov

UV Spectroscopy: UV spectroscopy has also been employed alongside NMR to investigate the tautomeric equilibrium in benzotriazole derivatives. acs.org

Computational Studies: Ab initio molecular orbital calculations and density functional theory (DFT) have provided significant theoretical insights into the tautomeric equilibrium. researchgate.netresearchgate.net For the parent benzotriazole, different computational methods have sometimes yielded conflicting results regarding the most stable tautomer in the gas phase, suggesting that the 1H and 2H forms have very similar energies. researchgate.net However, the inclusion of zero-point energy in these calculations often leads to a preference for the 1H-tautomer. researchgate.net For 5,6-dimethyl-1H-benzotriazole, an experimental and computational study has been conducted to understand its thermodynamic properties, which are inherently linked to its tautomeric behavior. researchgate.net

Table 1: Spectroscopic and Computational Data for Benzotriazole Tautomers

| Method | Compound | Key Finding | Reference |

| ¹³C NMR & UV Spectroscopy | 5,6-dimethyl-1H-1,2,3-benzotriazole | Predominance of the asymmetric N(1)/N(3) protonated form in anhydrous DMSO. | acs.org |

| ¹H NMR Line Shape Analysis | 5,6-dimethyl-1,2,3-benzotriazole | Rate of NH exchange is dependent on concentration, temperature, and water content. | jcsp.org.pk |

| Ab initio & DFT Calculations | Benzotriazole | 1H and 2H tautomers have very similar energies in the gas phase. | researchgate.net |

Nucleophilic and Electrophilic Reactivity Profiles of 4,5-dimethyl-1H-1,2,3-benzotriazole

The reactivity of this compound is characterized by its ability to act as both a nucleophile and a substrate for electrophilic attack. This dual reactivity is a hallmark of the benzotriazole ring system. ethernet.edu.et

Benzotriazole is a weak base, with a pKa of 8.2 for the parent compound, but the NH proton is acidic. chemicalbook.com The acidity and basicity of the benzotriazole ring are crucial in determining its reactivity. Deprotonation of the N-H bond enhances the nucleophilicity of the nitrogen atoms, making the resulting benzotriazolide anion a potent nucleophile. Conversely, protonation of the nitrogen atoms can influence the susceptibility of the benzene (B151609) ring to electrophilic attack. researchgate.net The pKa value for benzotriazole in acetonitrile (B52724) has been determined to be 22.98. acs.org

The benzotriazole ring system reacts with a variety of electrophilic and nucleophilic reagents.

Electrophilic Attack:

Alkylation: Alkylation of 1H-benzotriazole typically yields a mixture of 1-alkyl and 2-alkyl derivatives. chemicalbook.com The regioselectivity of this reaction can be influenced by the reaction conditions. For instance, N-alkylation of benzotriazole under solvent-free conditions using SiO₂, K₂CO₃, and tetrabutylammonium (B224687) bromide has been shown to be a highly regioselective method for producing 1-alkyl benzotriazoles. ijariie.com

Nitration: Electrophilic nitration of 1H-benzotriazole with a mixture of concentrated nitric and sulfuric acids results in the formation of 4-nitro-1H-benzotriazole. chemicalbook.com Computational studies on the parent benzotriazole suggest that nitration is favored at the 4- and/or 7-positions. researchgate.net

Nucleophilic Reactivity: The deprotonated benzotriazole anion is a versatile nucleophile. It can react with a range of electrophiles, including alkyl halides and acylating agents. chemicalbook.comijariie.com For example, 1-acylbenzotriazoles can be prepared by reacting 1H-benzotriazole with acid chlorides or anhydrides. ijariie.com The benzotriazolyloxy group can also act as a leaving group in substitution reactions with various nucleophiles like cyanide, azide, and phenoxide. beilstein-journals.org

In a specific example of reactivity, the reaction of 4-bromoacetyl-1H-1,2,3-triazoles with amines and phenols has been investigated, leading to the synthesis of novel heterocyclic compounds. clockss.org

Photochemical and Thermal Decomposition Pathways of this compound

Benzotriazoles, upon absorption of light or heat, can undergo decomposition, typically involving the extrusion of a molecule of nitrogen (N₂). mdpi.comoup.comsemanticscholar.org This process generates highly reactive intermediates that can subsequently undergo a variety of transformations.

The photochemical decomposition of benzotriazoles is thought to proceed through the formation of an excited-state 1,3-diradical, whereas thermal decomposition affords a ground-state diradical. oup.com These diradical intermediates are key to the subsequent reaction pathways.

For instance, the photolysis of 1-substituted benzotriazoles can lead to the formation of carbazoles through intramolecular cyclization of the diradical intermediate. oup.comnih.gov The nature of the substituent on the nitrogen atom can significantly influence the final products. The photolysis of 1-benzylbenzotriazole in benzene yields N-(2-biphenylyl)benzylamine. oup.com

Irradiation of 1-alkenyl-substituted-1,2,3-triazoles leads to the formation of pyrrole (B145914) derivatives, also proceeding through the elimination of N₂. semanticscholar.org The photochemical transformation of matrix-isolated benzotriazole has also been studied, providing insights into its tautomeric composition and decomposition pathways. nih.gov Furthermore, the photochemistry of 1H-benzotriazole in aqueous solution has been investigated, revealing its potential as a photolatent base. nih.gov

The thermal decomposition of tris(benzotriazol-1-yl)methane has been shown to proceed via the elimination of a benzotriazolyl radical as the initial step. acs.org In general, both thermal and photochemical reactions of 1,2,3-triazoles under forcing conditions can lead to the extrusion of nitrogen. bhu.ac.in

Heterocyclic Rearrangements and Ring-Opening Reactions Involving the Triazole Moiety

The 1,2,3-triazole ring system, including that in benzotriazoles, is known to undergo several characteristic rearrangement and ring-opening reactions. These transformations are often thermally or photochemically induced, or catalyzed by metals, and provide pathways to diverse molecular architectures.

One of the most notable rearrangements for this class of compounds is the Dimroth rearrangement . This process involves the translocation of atoms within the heterocyclic ring, typically where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org The reaction proceeds through a ring-opening mechanism to form a diazo intermediate, which then allows for rotation and subsequent recyclization to yield the rearranged isomer. wikipedia.orgresearchgate.netrsc.org For substituted benzotriazoles, this can lead to an equilibrium between different isomeric forms. For instance, thermal rearrangements of 4-amino-1-(arylsulfonyl)benzotriazoles to 4-[(arylsulfonyl)amino]benzotriazoles have been observed, proceeding via a heterolytic cleavage of the benzotriazole ring to a diazo intermediate. researchgate.netacs.org

While specific studies detailing the Dimroth rearrangement for this compound are not extensively documented in readily available literature, the fundamental mechanism is applicable. The reaction would likely involve the opening of the triazole ring to form a diazo species, followed by re-closure.

Ring-opening reactions of the benzotriazole core can also be initiated under different conditions. For example, radical-induced ring cleavage has been developed as a method for ring-opening under mild conditions, leading to the formation of nitriles or quinoxalines depending on the reagents used. researchgate.net Palladium-catalyzed denitrogenative coupling reactions of benzotriazoles with boronic acids represent another pathway, affording ortho-amino-substituted biaryl derivatives through the cleavage of the triazole ring.

A specific study involving 5,6-dimethyl-1H-1,2,3-benzotriazole (an equivalent name for the 4,5-dimethyl isomer) demonstrated an isomer interconversion between the N1 and N2 alkylated products. nih.gov This rearrangement is proposed to occur via a C–N bond scission, facilitated by the anomeric effect at the pseudoaxial position, which leads to the formation of an oxocarbenium ion intermediate followed by C–N bond reformation. nih.gov This highlights a key reactive pathway for substituted benzotriazoles.

| Reaction Type | General Mechanism | Potential Products from this compound Derivatives |

| Dimroth Rearrangement | Ring-opening to a diazo intermediate, followed by rotation and re-cyclization. wikipedia.orgresearchgate.net | Isomeric rearranged benzotriazoles. |

| Radical-Induced Ring Opening | Free radical-mediated fragmentation of the triazole ring. researchgate.net | Substituted phenanthridines or other fused heterocycles. researchgate.net |

| Isomer Interconversion | C–N bond scission to form an oxocarbenium ion, followed by C–N bond reformation. nih.gov | Interconversion between N1- and N2-substituted isomers. nih.gov |

Role of this compound as a Leaving Group in Organic Transformations

The benzotriazolyl group is widely recognized as a versatile synthetic auxiliary in organic chemistry, in part because it can function as an excellent leaving group. nih.govresearchgate.net Benzotriazole can be readily attached to a variety of molecular scaffolds and subsequently displaced by a wide range of nucleophiles. This property makes benzotriazole derivatives valuable intermediates in synthetic chemistry. psu.eduufl.edu

The leaving group ability of the benzotriazolyl anion (Bt⁻) is central to its utility. N-substituted benzotriazoles can undergo nucleophilic substitution reactions where the benzotriazolyl moiety is displaced. For example, 1-(α-alkoxyalkyl)benzotriazoles react with nucleophiles to substitute the benzotriazole group. rsc.org Similarly, the benzotriazolyloxy group can act as a leaving group in substitution reactions with nucleophiles like cyanide, azide, and phenoxide. beilstein-journals.org

In the context of the 4,5-dimethyl derivative, its role has been demonstrated in ruthenium-catalyzed C–H bond activation and C–N bond-forming reactions. nih.gov In these transformations, 5,6-dimethyl-1H-1,2,3-benzotriazole was reacted with various ethers, such as tetrahydrofuran (B95107) (THF) and isochroman, to form N1- and N2-alkylation products. nih.gov The subsequent isomerization of these products involves the cleavage of the C-N bond, where the dimethylbenzotriazolyl group acts as a leaving group to form an intermediate that then re-forms a bond at the alternative nitrogen position. nih.gov

The stability of the resulting benzotriazolide anion, enhanced by the aromatic system, contributes to its effectiveness as a nucleofuge (a leaving group that departs with the bonding electron pair). The electronic effect of the 4,5-dimethyl substitution is generally considered to be mildly electron-donating, which could slightly modulate the leaving group ability compared to the unsubstituted parent compound, though its fundamental utility remains.

| Transformation Type | Role of Dimethylbenzotriazole | Nucleophile/Reagent | Product Type |

| Nucleophilic Substitution | Leaving Group (Bt⁻) | Cyanide, Azide, Phenoxide | Nitriles, Azides, Ethers beilstein-journals.org |

| Isomerization of Hemiaminal Ethers | Leaving Group in C-N scission | Heat | Isomerized N-alkylated benzotriazoles nih.gov |

| Displacement from Acyl Derivatives | Leaving Group | Amines, Alcohols, Grignard Reagents | Amides, Esters, Ketones nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 4,5 Dimethyl 1h 1,2,3 Benzotriazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Electronic Structure Determination

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 4,5-dimethyl-1H-1,2,3-benzotriazole in solution. Both ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus.

In a typical ¹H NMR spectrum, the aromatic protons and the methyl protons will exhibit distinct chemical shifts. For instance, in a study of related benzotriazole (B28993) derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm, while methyl protons are found at a much higher field. The integration of these signals confirms the number of protons in each environment.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene (B151609) ring will have signals in the aromatic region (typically δ 110-150 ppm), while the methyl carbons will appear at a much lower chemical shift. The specific chemical shifts are sensitive to the electronic environment, offering clues about the electron-donating or withdrawing nature of the substituents.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, multi-dimensional NMR techniques are indispensable. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It allows for the definitive assignment of which proton is attached to which carbon. For example, the proton signal of a methyl group will show a cross-peak with the carbon signal of that same methyl group.

These 2D NMR experiments are powerful tools for the structural elucidation of complex heterocyclic compounds, including derivatives of benzotriazole. ipb.ptresearchgate.net

Dynamic NMR (DNMR) spectroscopy can be employed to study intramolecular processes such as tautomerism. ipb.pt In this compound, the proton on the triazole ring can exist on either N1 or N3 (or N2 in the 2H-tautomer). If the rate of this proton exchange is on the NMR timescale, it can lead to broadened signals or the observation of averaged signals. By varying the temperature, it is possible to slow down or speed up this exchange, allowing for the determination of the activation energy of the process. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Bond Strengths and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a fingerprint of the molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands corresponding to specific functional groups. jocpr.com Key expected vibrations include:

N-H stretching of the triazole ring, typically appearing as a broad band in the region of 3000-3500 cm⁻¹.

Aromatic C-H stretching vibrations, usually found between 3000 and 3100 cm⁻¹.

Aliphatic C-H stretching of the methyl groups, appearing just below 3000 cm⁻¹.

N=N stretching of the triazole ring, which can be observed in the 1400-1600 cm⁻¹ region. chem-soc.si

Aromatic C=C stretching vibrations, also in the 1400-1600 cm⁻¹ range.

C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. psu.edu Non-polar bonds, such as the C=C bonds in the benzene ring and the N=N bond in the triazole ring, often produce strong Raman signals. researchgate.net This technique is particularly useful for studying the molecular framework.

The following table summarizes some of the expected vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3000-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | <3000 |

| N=N Stretch | 1400-1600 |

| Aromatic C=C Stretch | 1400-1600 |

High-Resolution Mass Spectrometry for Mechanistic Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. acs.orgkwrwater.nl For this compound (C₈H₉N₃), HRMS would confirm the molecular formula with high accuracy.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce the structure of the molecule. Common fragmentation pathways for benzotriazoles involve the loss of N₂ (28 Da) from the molecular ion to form a stable biradical intermediate. Subsequent fragmentations can involve the loss of methyl groups or other parts of the molecule. In negative ion mode, a common fragment for benzotriazoles is [M-H]⁻. researchgate.net

A plausible fragmentation pathway for this compound would be:

Molecular Ion (M⁺): [C₈H₉N₃]⁺

Loss of N₂: [C₈H₉N]⁺

Loss of a methyl group (CH₃): [C₇H₆N]⁺

The exact masses of these fragments can be measured with HRMS, providing strong evidence for the proposed fragmentation mechanism. acs.org

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Excited States

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides information about the electronic structure and excited states of the molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and triazole rings. rsc.org The presence of the dimethyl groups may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted benzotriazole. The solvent can also influence the position and intensity of these bands. hereon.de

Emission (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum provides information about the energy of the lowest excited singlet state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can give insights into the change in geometry between the ground and excited states.

The photophysical properties of benzotriazole derivatives are of interest for applications in areas such as molecular probes and materials science. acs.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. iucr.org This technique provides precise information about bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray structure would confirm the planarity of the benzotriazole ring system and the positions of the methyl groups.

Furthermore, the crystal structure reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. iucr.org In the case of this compound, it is expected that N-H···N hydrogen bonds would be a prominent feature, linking the molecules into chains or more complex networks. Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also likely to be present.

A representative table of crystallographic data that could be obtained from a single-crystal X-ray diffraction study is shown below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Example value |

| b (Å) | Example value |

| c (Å) | Example value |

| α (°) | 90 |

| β (°) | Example value |

| γ (°) | 90 |

| Volume (ų) | Example value |

| Z | 4 |

| R-factor | Example value |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species in Reaction Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of transient radical species, which are often key intermediates in chemical reactions. acs.org This method is highly specific to species with one or more unpaired electrons, providing detailed insights into their electronic structure and environment. While direct EPR studies on radical intermediates of this compound are not extensively documented in publicly available literature, the principles can be thoroughly understood by examining research on the parent compound, benzotriazole, and its derivatives.

Research on related benzotriazole compounds has successfully employed EPR spectroscopy to study their anion radicals. For instance, the anion radicals of N-alkylated benzotriazoles have been generated through methods like low-temperature potassium metal reduction in solvents such as tetrahydrofuran (B95107). acs.orgnih.gov Subsequent EPR analysis, often coupled with Density Functional Theory (DFT) calculations, has revealed significant details about the electron spin distribution within the triazole ring of these radical anions. acs.orgnih.govresearchgate.net

Furthermore, EPR spectroscopy can provide information on the dynamics of the radical species in solution. For example, significant anisotropic line broadening observed in the EPR spectrum of the N2-methyltriazole anion radical has been attributed to large nitrogen hyperfine couplings and the relatively slow rotational motion of this species in solution. acs.orgnih.gov

In the context of reaction mechanisms, identifying the specific radical intermediates is crucial. EPR spectroscopy serves as a primary tool for this purpose, as the resulting spectral parameters, such as the g-factor and hyperfine splitting constants, act as a unique identifier for a given radical species. acs.org However, the high reactivity and short lifetimes of many radical intermediates can make their direct detection challenging. acs.org In such cases, the spin trapping technique is often employed. This method involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be more easily studied by EPR. acs.org

Table of Research Findings on Related Benzotriazole Radical Intermediates

| Compound/Radical Species | Method of Generation | Key EPR/DFT Findings | Reference |

| N1- and N2-alkylbenzotriazole anion radicals | Low-temperature potassium metal reduction in THF | Electron spin distribution is markedly different between N1 and N2 isomers. N2-isomers show greater spin density in the N3 portion of the triazole ring and lose planarity upon reduction. | acs.orgnih.gov |

| N2-methyltriazole anion radical | Low-temperature potassium metal reduction in THF | Exhibits the largest concentration of electron spin in the N3 moiety. The EPR spectrum shows significant anisotropic line broadening due to large nitrogen hyperfine couplings and slow rotational motion. | acs.orgnih.gov |

| N1-phenyl benzotriazole anion radical | Low temperature single electron reduction in liquid ammonia | The unpaired electron spin is delocalized over the entire π system of the benzotriazole ring and the attached phenyl ring. A significant portion of the spin resides within the triazole ring, primarily on the N2 nitrogen. | researchgate.net |

| Phenoxyl radicals of phenolic benzotriazoles (UV-234 and UV-327) | One-electron bulk oxidation | EPR experiments indicated the long lifetimes of the phenoxyl radicals, providing evidence for a reversible dimerization mechanism between them. | researchgate.net |

| N-benzotriazol-1-yl–adduct of DMPO | Oxidation of benzotriazole in the presence of the spin trap DMPO | The formation of the spin adduct was observed and its EPR signal recorded, allowing for the study of the reaction kinetics. | psu.edu |

Theoretical and Computational Chemistry Approaches to 4,5 Dimethyl 1h 1,2,3 Benzotriazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and various molecular properties of 4,5-dimethyl-1H-1,2,3-benzotriazole. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule.

Geometry Optimization and Energetic Stability of Tautomers and Conformers

Benzotriazoles, including the 4,5-dimethyl derivative, can exist as different tautomers due to the migration of a proton between the nitrogen atoms of the triazole ring. The two primary tautomers are the 1H- and 2H- forms. Computational methods are crucial for determining the optimized geometries and relative energetic stabilities of these tautomers.

Studies on related benzotriazole (B28993) systems have shown that the choice of computational method and basis set can influence the predicted stability. For the parent benzotriazole, while some methods show a clear preference for one tautomer, others like B3LYP and coupled cluster methods indicate very similar energies for both the 1H and 2H forms, making the inclusion of zero-point energy (ZPE) corrections necessary to favor the 1H tautomer. researchgate.net In the gas phase, experimental evidence suggests the 2H-tautomer of benzotriazole is more stable, while in solution, the 1H-tautomer predominates. researchgate.netresearchgate.net For 5,7-dinitrobenzotriazole, calculations have shown the 1H tautomer to be the most energetically favorable form. nih.gov

The presence of methyl groups at the 4 and 5 positions introduces conformational possibilities, primarily related to the orientation of the methyl hydrogens. Geometry optimization calculations find the lowest energy arrangement of atoms in space, corresponding to the most stable conformer. For 5,6-dimethyl-1H-benzotriazole, X-ray diffraction has revealed a near-planar benzotriazole core with slight distortion caused by the methyl groups.

| Tautomer/Conformer | Computational Method | Relative Energy (kcal/mol) | Key Finding |

| 1H-Benzotriazole | B3LYP/aug-cc-pVTZ | 0.0 | More stable after ZPE correction. researchgate.net |

| 2H-Benzotriazole | B3LYP/aug-cc-pVTZ | ~0.5 | Close in energy to the 1H tautomer. researchgate.net |

| 1H-5,7-Dinitrobenzotriazole | B3LYP | More favorable | More stable than the 1H-4,6 isomer. nih.gov |

Note: Data for this compound is inferred from studies on similar benzotriazole derivatives.

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for protons (¹H) and carbons (¹³C) can aid in the assignment of experimental spectra. For the related 5,6-dimethyl-1H-benzotriazole, ¹H NMR in DMSO-d₆ shows distinct signals for the aromatic and methyl protons.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectroscopy. These calculations help in assigning specific vibrational modes to the observed absorption bands. For instance, the characteristic N–H stretch, aromatic C–H stretch, and C=C ring vibrations can be identified.

Electronic Transitions: Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions, which correspond to the absorption bands in UV-Vis spectroscopy. For 5,6-dimethyl-1H-benzotriazole, the UV-Vis spectrum in methanol (B129727) shows absorption maxima (λ_max) at 265 nm and 290 nm, attributed to π→π* transitions. The methyl groups cause a bathochromic (red) shift compared to unsubstituted benzotriazole. Theoretical calculations on the parent benzotriazole have been used to understand the complex UV spectrum arising from the presence of both 1H and 2H tautomers. researchgate.netpsu.edu

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (H7) | GIAO/DFT | - | 8.12 ppm (in DMSO-d₆ for 5,6-dimethyl-1H-benzotriazole) |

| UV-Vis λ_max | TD-DFT | - | 265 nm, 290 nm (in Methanol for 5,6-dimethyl-1H-benzotriazole) |

| IR N-H Stretch | DFT | - | 3400–3200 cm⁻¹ (for 5,6-dimethyl-1H-benzotriazole) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution

While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound in solution, MD simulations can provide insights into:

Conformational Analysis: The flexibility of the molecule and the preferred orientations of the methyl groups in a solvent environment.

Solvation Effects: How the solvent shell around the molecule affects its properties and reactivity.

While specific MD studies on this compound were not found, research on other benzotriazole derivatives has utilized MD simulations to understand their interactions with biological targets or their behavior in different environments. mdpi.comacs.org

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For benzotriazoles, computational studies have been used to elucidate mechanisms such as:

Oxidation Reactions: The mechanism of oxidation of various benzotriazoles by ferrate(VI) was studied, revealing an electrophilic attack on the triazole moiety. nih.gov

Tautomerization: The activation energy for the proton transfer between the 1- and 2-positions in benzotriazole has been calculated, with studies showing that water molecules can facilitate this process by forming cyclic transition states. researchgate.net

Nitration: Quantum-chemical studies on the nitration of benzazoles have shown that the reaction proceeds through the protonated form of the molecule, with the 4- and 7-positions being the preferred sites for electrophilic attack, which is in agreement with experimental data. researchgate.net

Prediction of Reactivity Descriptors (Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

DFT calculations provide several reactivity descriptors that help in predicting the chemical behavior of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net For benzotriazole derivatives, the distribution of the HOMO and LUMO is often analyzed to predict sites of electrophilic and nucleophilic attack. tandfonline.com

Electrostatic Potential (ESP) Surfaces: The ESP map visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The ESP of benzotriazole derivatives reveals the reactive sites, which are crucial for understanding intermolecular interactions and reaction mechanisms. tandfonline.com

| Reactivity Descriptor | Significance | Application to this compound |

| HOMO Energy | Electron-donating ability | Predicts sites for electrophilic attack. |

| LUMO Energy | Electron-accepting ability | Predicts sites for nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap indicates higher reactivity. mdpi.com |

| Electrostatic Potential | Charge distribution and reactive sites | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com |

In Silico Design of Novel Derivatives with Predicted Chemical Behavior

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with desired properties. By systematically modifying the molecular structure (e.g., by adding different functional groups) and then computationally evaluating the properties of the new derivatives, researchers can predict their chemical behavior before undertaking their synthesis.

This approach has been used in the design of:

Anticancer Agents: Novel benzotriazole-acrylonitrile derivatives were designed and synthesized, showing potent antiproliferative activity. nih.gov

Antimicrobial Compounds: Various benzotriazole derivatives have been synthesized and their antimicrobial activity has been correlated with their structural features and computational predictions. researchgate.net

Energetic Materials: Computational studies on nitro derivatives of benzotriazoles help in predicting their stability and energetic performance. nih.govmdpi.com

The in silico design process often involves predicting properties like reactivity, stability, and even biological activity through molecular docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. journalgrid.comrsc.org

Applications of 4,5 Dimethyl 1h 1,2,3 Benzotriazole in Advanced Materials and Catalysis

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

4,5-dimethyl-1H-1,2,3-benzotriazole, a derivative of benzotriazole (B28993), serves as a versatile ligand in the field of coordination chemistry. Its three nitrogen atoms in the triazole ring can act as electron donors, enabling it to coordinate with various metal ions to form stable complexes and coordination polymers. The presence of the dimethyl groups on the benzene (B151609) ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and properties of the resulting metal complexes. These characteristics make it a valuable building block for the construction of Metal-Organic Frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. uni-augsburg.deresearchgate.netuni-augsburg.de

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. Various synthetic techniques, including solvothermal methods and mechanochemical grinding, have been employed to obtain crystalline materials. rsc.orgresearchgate.net The resulting products are then characterized using a range of analytical techniques to determine their structure and properties.

Single-crystal X-ray diffraction is a primary method for elucidating the precise three-dimensional arrangement of atoms in the metal complexes and the connectivity of the coordination network in polymers. rsc.orgpsu.edu Spectroscopic methods such as Infrared (IR) spectroscopy help to confirm the coordination of the benzotriazole ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and N=N bonds. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the ligand's environment in solution. Thermal analysis techniques like thermogravimetric analysis (TGA) are used to assess the thermal stability of the synthesized materials. researchgate.netresearchgate.net

For instance, heteropolytopic oxalyl and malonyl diamide (B1670390) ligands derived from 1H-1,2,3-benzotriazole have been synthesized and fully characterized by elemental analyses, IR, and NMR spectroscopy. psu.edu Single-crystal X-ray diffraction studies of these compounds revealed significant supramolecular assemblies based on hydrogen bonds and/or π-π interactions. psu.edu

Exploration of Catalytic Activity of Metal-Benzotriazole Complexes in Organic Reactions

Metal complexes derived from benzotriazole and its derivatives have shown promise as catalysts in a variety of organic reactions. mdpi.comresearchgate.net The catalytic activity is often attributed to the ability of the metal center to coordinate with reactants and facilitate their transformation. The benzotriazole ligand can influence the catalytic performance by modifying the electronic and steric environment of the metal ion.

Research has explored the use of these complexes in reactions such as:

Hydrogenation: Palladium complexes of pyridine-benzotriazole heterocycles have demonstrated high activity in the hydrogenation of various alkenes under continuous flow conditions. researchgate.net

Coupling Reactions: Palladium complexes with benzotriazole derivative ligands have been reported as efficient catalysts for C-C (Suzuki, Heck, Fujiwara–Moritani, Sonogashira), C-N, and C-S coupling reactions. mdpi.com

Oxidation: Some metal-benzotriazole complexes have been investigated for their catalytic activity in the oxidation of alcohols. mdpi.com

Copolymerization: Ionic cobalt complexes with amine-bis(benzotriazole phenolate) ligands have been shown to be effective bifunctional catalysts for the copolymerization of epoxides and anhydrides. bohrium.com

The table below summarizes some examples of metal-benzotriazole complexes and their catalytic applications.

| Metal Complex System | Reaction Catalyzed | Key Findings | Reference |

| Palladium complexes of pyridine-benzotriazole heterocycles | Hydrogenation of alkenes | High activity at low pressure and temperature with good reusability. | researchgate.net |

| Palladium complexes of benzotriazole derivatives | C-C, C-N, and C-S coupling reactions | Efficient catalysis for a range of coupling reactions. | mdpi.com |

| Ionic cobalt complexes with amine-bis(benzotriazole phenolate) ligands | Copolymerization of epoxides and anhydrides | Effective bifunctional catalysis leading to copolymers with high alternating microstructure. | bohrium.com |

Integration into Polymer Science and Supramolecular Assemblies

The unique structural features of this compound make it a valuable component in polymer science and the construction of supramolecular assemblies. jetir.orgrsc.org Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the controlled organization of molecules into well-defined architectures.

As a Monomer or Cross-linking Agent in Polymer Synthesis

While direct examples of this compound being used as a monomer or cross-linking agent are not prevalent in the provided search results, the broader family of benzotriazole derivatives has been explored in polymer synthesis. For example, benzotriazole-based polymers have been engineered for applications in all-polymer solar cells. rsc.org The incorporation of the benzotriazole unit into a polymer backbone can impart specific properties, such as thermal stability and corrosion inhibition. The methyl groups in this compound could potentially enhance solubility in organic solvents, which is a crucial factor in polymer processing.

Self-Assembly Principles Driven by Hydrogen Bonding or π-π Stacking Interactions

The self-assembly of molecules is a powerful strategy for creating complex and functional supramolecular structures. This compound possesses both hydrogen bond donors (the N-H group in the triazole ring) and acceptors (the other nitrogen atoms), as well as an aromatic system capable of π-π stacking interactions. These interactions can direct the spontaneous organization of molecules into one-, two-, or three-dimensional networks. nih.govnih.gov

Mechanistic Aspects of Corrosion Inhibition in Metal Surfaces (Chemical Engineering Perspective)

Benzotriazole and its derivatives are well-established corrosion inhibitors for various metals and alloys, particularly copper. jetir.orgthegoodscentscompany.com The mechanism of inhibition is generally understood to involve the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that impedes the corrosion process. peacta.orgijcsi.pro

The inhibition mechanism involves several key steps:

Adsorption: The benzotriazole molecules adsorb onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the nitrogen atoms of the triazole ring and the metal atoms. researchgate.net

Film Formation: The adsorbed molecules form a thin, protective film on the metal surface. This film can be a monolayer or a multilayer structure and acts as a barrier, isolating the metal from the corrosive environment. researchgate.net

Complex Formation: In many cases, the benzotriazole molecules react with the metal ions to form a stable, insoluble complex that constitutes the protective layer. For example, on copper surfaces, a Cu(I)-benzotriazole polymer-like film is formed. jetir.orgresearchgate.net

The presence of the dimethyl groups in this compound can enhance its effectiveness as a corrosion inhibitor. The electron-donating nature of the methyl groups can increase the electron density on the triazole ring, strengthening the coordination with the metal surface. Additionally, the hydrophobic nature of the methyl groups can contribute to the formation of a more compact and water-repellent protective film. researchgate.net

A study on the use of 5-methyl-1H-benzotriazole as a corrosion inhibitor for bearing steel in chemical mechanical polishing (CMP) slurries revealed that it exhibited superior performance compared to unsubstituted benzotriazole. researchgate.net This was attributed to the synergistic effect of the triazole ring and the hydrophobic methyl group. The inhibitor was found to be both chemically and physically adsorbed on the steel surface, forming a surface complex and contributing to a dense passivation film. researchgate.net

| Inhibitor | Metal | Corrosive Medium | Key Mechanistic Insight | Reference |

| 1,2,3-Benzotriazole (BTA) | Copper, Zinc, and alloys | Neutral and acidic media | Formation of sparingly soluble complexes of the metal with BTA. | jetir.org |

| 5-Methyl-1H-benzotriazole | High carbon chromium GCr15 bearing steel | Acidic H₂O₂-based slurries | Chemical and physical adsorption, forming a surface complex and contributing to a dense passivation film. | researchgate.net |

| Triazole derivatives | Mild Steel | Acidic media (HCl, H₃PO₄) | Adsorption on the metal surface, blocking reaction sites. Inhibition efficiency influenced by molecular structure. | ijcsi.pro |

Electrochemical Applications (e.g., Electrocatalysis, Sensor Development)

The benzotriazole scaffold is well-known for its utility in electrochemical applications, primarily as a highly effective corrosion inhibitor, particularly for copper and its alloys. This property is fundamentally electrochemical, involving the formation of a passivating layer on the metal surface. Furthermore, the electrochemical activity of benzotriazoles allows for their use in the development of electrochemical sensors.

While direct studies on the electrocatalytic or sensor applications of This compound are not prominent, research on related compounds provides a strong basis for its potential in these areas. The methyl groups on the benzene ring in the 4,5-dimethyl derivative would increase the electron density of the aromatic system and enhance its hydrophobicity compared to the unsubstituted benzotriazole. These modifications can influence its adsorption characteristics on electrode surfaces and its electrochemical redox behavior.

Electrocatalysis: There is limited specific information on the use of this compound in electrocatalysis. However, the broader class of conducting polymers incorporating heterocyclic moieties is known to exhibit electrocatalytic properties. For instance, electropolymerized films of conducting polymers have been studied for their electrocatalytic activity toward various compounds. nih.gov It is conceivable that this compound could be functionalized and electropolymerized, or used as a modifying agent on electrode surfaces to catalyze specific electrochemical reactions. The electronic effects of the methyl groups could potentially tune the catalytic activity of such a system.

Sensor Development: Voltammetric methods using screen-printed electrodes (SPEs) have been developed for the detection of benzotriazoles in water samples. nih.gov Studies have successfully demonstrated the sensing of 1H-benzotriazole (BZT) and 5-methyl-1H-benzotriazole (Me-BZT) using carbon nanofiber-modified electrodes. nih.govresearchgate.net These sensors operate based on the electrochemical reduction of the benzotriazole molecule. scispace.com

The electrochemical detection of these compounds suggests that a similar sensor could be developed for this compound. The additional methyl group, compared to Me-BZT, would likely shift the reduction potential, allowing for potential selective detection. The table below summarizes the performance of a voltammetric sensor for the parent and 5-methyl derivatives.

| Compound | Electrode Type | Detection Limit (mg L⁻¹) | Repeatability (RSD %) | Reference |

| 1H-benzotriazole (BZT) | Carbon Nanofiber SPE | 0.4 | ~5 | nih.gov |

| 5-methyl-1H-benzotriazole (Me-BZT) | Carbon Nanofiber SPE | 0.4 | ~5 | nih.gov |

This interactive table summarizes the detection limits for benzotriazole and its 5-methyl derivative using screen-printed electrodes, suggesting a potential avenue for the development of sensors for this compound.

The fundamental electrochemical process for benzotriazoles involves the transfer of electrons to the triazole ring. The potential at which this occurs is influenced by the substituents on the benzene ring. Therefore, it is expected that this compound would also be electrochemically active and thus a candidate for sensor development.

Advanced Analytical Methodologies for the Detection and Quantification of 4,5 Dimethyl 1h 1,2,3 Benzotriazole in Research Contexts

Chromatographic Separation Techniques Coupled with High-Resolution Detection (e.g., LC-MS/MS, GC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the cornerstones for the sensitive and selective determination of 4,5-dimethyl-1H-1,2,3-benzotriazole in complex matrices like environmental water samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a preferred method for analyzing polar, non-volatile compounds like this compound directly from aqueous samples. The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Researchers have developed various methods involving sample pre-concentration steps like Solid-Phase Extraction (SPE) to achieve very low detection limits. researchgate.netnih.govnih.gov For instance, a method using a mixed-mode SPE cartridge, which combines reversed-phase and ion-exchange interactions, has been successfully applied for the simultaneous determination of several benzotriazoles, including the dimethylated form, in surface and wastewater. nih.gov The use of electrospray ionization (ESI) in positive mode is common for the analysis of these compounds. nih.gov

Table 1: Example of LC-MS/MS Parameters for Benzotriazole (B28993) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) with mixed-mode MAX cartridges | nih.gov |

| LC Column | T3 Column | acs.org |

| Mobile Phase | Gradient of water and acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) acetate | acs.org |

| Ionization | Electrospray Ionization (ESI), positive mode | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Limits of Quantification (LOQs) | 0.002-0.29 ng/mL in wastewater | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

GC-MS is another powerful tool, particularly when coupled with advanced configurations like comprehensive two-dimensional GC (GC×GC) and high-resolution mass analyzers like Time-of-Flight (TOF-MS). mdpi.com Due to the polarity and low volatility of benzotriazoles, direct GC analysis can be challenging, often resulting in poor peak shape and irreversible column adsorption. researchgate.net To overcome this, a derivatization step, such as acetylation with acetic anhydride, is frequently employed to convert the polar analytes into more volatile and thermally stable derivatives suitable for GC analysis. researchgate.netnih.gov This approach, combined with microextraction techniques like Dispersive Liquid-Liquid Microextraction (DLLME), significantly enhances sensitivity, achieving limits of quantification in the low ng/mL range. nih.gov For example, a headspace solid-phase microextraction (HS-SPME) method coupled with GC×GC-TOF-MS has been validated for detecting 5,6-dimethyl-1H-benzotriazole in airport stormwater. mdpi.com

Table 2: Example of GC-MS Parameters for Benzotriazole Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Concurrent acetylation and Dispersive Liquid-Liquid Microextraction (DLLME) | nih.gov |

| Derivatization Agent | Acetic Anhydride | nih.gov |

| Extraction Solvent | Toluene | nih.gov |

| Detection | Mass Spectrometry (MS) | nih.gov |

| Limits of Quantification (LOQs) | 0.007–0.080 ng/mL | nih.gov |

Advanced Electrochemical Sensing Platforms for Mechanistic Analysis of Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable insights into the redox behavior of benzotriazole derivatives. These techniques are instrumental in studying electron transfer mechanisms, which is relevant for applications in areas like corrosion inhibition and the development of redox-active materials. osti.govnih.gov

Studies on various benzotriazole structures reveal that their electrochemical properties can be tuned by modifying the substituents on the benzotriazole ring. osti.gov For instance, research on N2-aryl substituted benzotriazoles has shown that the inclusion of electron-donating groups, such as methyl groups, can influence the reduction potential. osti.gov While specific studies focusing solely on the electrochemical behavior of this compound are limited, the principles derived from related compounds are applicable. The two methyl groups on the benzene (B151609) ring of this compound would be expected to influence its electron density and, consequently, its oxidation and reduction potentials compared to the parent benzotriazole.

Cyclic voltammetry experiments on benzotriazole itself have shown an irreversible reduction process in acidic media, which is diffusion-controlled. researchgate.net Similar mechanistic analyses can be applied to this compound to elucidate how the dimethyl substitution affects the electron transfer kinetics and mechanism at an electrode surface. Such studies typically involve varying parameters like scan rate and pH to understand the nature of the electrochemical process. researchgate.net

Spectroscopic Methods for In-Situ Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are indispensable for real-time, in-situ monitoring of chemical reactions involving this compound, providing crucial data for kinetic analysis and mechanistic elucidation.

UV-Visible Spectroscopy:

UV-Visible spectroscopy has been effectively used to determine the acid dissociation constants (pKa) of benzotriazoles and to study their reaction kinetics. In a study on the oxidation of various benzotriazoles by ferrate(VI), UV-Vis spectroscopy was used to determine the pKa of 5,6-dimethyl-1H-benzotriazole hydrate (B1144303) (DMBT) to be 8.98 ± 0.08. nih.gov This value was essential for calculating the species-specific rate constants and understanding the pH-dependent reaction mechanism. nih.gov The same technique can be used to monitor the progress of reactions by tracking the change in absorbance of reactants or products over time, allowing for the determination of reaction rates and orders. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly in-operando NMR, is a powerful, non-invasive technique for monitoring reactions in real-time. nih.govacs.org It allows for the identification and quantification of reactants, intermediates, and products directly in the reaction mixture. For example, 1H NMR and 31P{1H} NMR have been used to monitor the Rh(I)-catalyzed coupling of benzotriazole with allenes, revealing details about substrate inhibition and the nature of the catalytic species. nih.govacs.org Such an approach could be readily adapted to study the kinetics and mechanism of reactions involving this compound, providing detailed structural information about the species present throughout the reaction.

Table 3: Spectroscopic Applications in Benzotriazole Research

| Technique | Application | Findings / Insights | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Determination of pKa and reaction kinetics | Determined the pKa of 5,6-dimethyl-1H-benzotriazole hydrate to be 8.98. Allowed calculation of species-specific rate constants. | nih.gov |

| In-operando NMR Spectroscopy (¹H, ³¹P) | Real-time reaction monitoring and mechanistic studies | Identified reaction intermediates, monitored reactant/product concentrations, and elucidated catalytic cycles for benzotriazole reactions. | nih.govacs.org |

Environmental Fate and Transformation Pathways of 4,5 Dimethyl 1h 1,2,3 Benzotriazole: Mechanistic Investigations

Photodegradation Mechanisms and Identification of Transformation Products

The photochemical degradation of benzotriazoles, including 4,5-dimethyl-1H-1,2,3-benzotriazole, is a relevant environmental process, particularly in surface waters exposed to sunlight. nih.gov Studies on related benzotriazoles have shown that direct photolysis can occur, although the efficiency and pathways are influenced by factors such as pH and the presence of photosensitizers. nih.govcsic.es

Research on 1H-benzotriazole reveals that UV irradiation leads to its degradation, with transformation products such as aniline (B41778) and phenazine (B1670421) being identified. nih.gov For other benzotriazoles, simulated sunlight exposure resulted in half-lives ranging from 6 to 24 hours, indicating that photolysis is a significant degradation route in the environment. nih.gov The photolytic pathway under simulated sunlight can differ from that under UV radiation, with direct formation of aminophenol observed for 1H-benzotriazole. nih.gov The presence of dissolved organic matter can also influence photodegradation, leading to the formation of various reaction products. nih.gov

While direct photolysis of some benzotriazole (B28993) UV stabilizers is inefficient, their degradation can be facilitated by natural photosensitizers like riboflavin (B1680620) in the presence of visible light. csic.es The process can involve the generation of radical anions that react with the benzotriazole compounds. csic.es

Table 1: Photodegradation of Benzotriazoles and Transformation Products

| Compound | Conditions | Key Findings & Transformation Products |

| 1H-Benzotriazole | UV irradiation | Degradation occurs, with aniline and phenazine identified as transformation products. nih.gov |

| 1H-Benzotriazole, 4-methyl-1H-benzotriazole, 5-methyl-1H-benzotriazole | Simulated sunlight (290-800 nm), neutral pH | Half-lives of 6-24 hours; photolysis is a relevant degradation process in surface waters. nih.gov The pathway for 1H-BT differs from UV radiation, forming aminophenol directly. nih.gov |

| Benzotriazole UV-stabilizers (UV-326, UV-327, UV-328) | Visible light with riboflavin (photosensitizer) | Reductive abatement occurs through reaction with radical anions of the photosensitizer. csic.es |

| 1H-Benzotriazole | UV irradiation with BP-3 (UV filter) | Photodegradation is reduced in the presence of BP-3. publish.csiro.au Transformation products include those formed by N-N and N-NH bond scission, polymerization, and hydroxylation. publish.csiro.au |

Oxidative Degradation in Advanced Oxidation Processes: Radical Pathways

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like benzotriazoles through the generation of highly reactive radical species, primarily hydroxyl radicals (•OH). nih.govwikipedia.org These processes are crucial for water and wastewater treatment.

Theoretical and experimental studies on the reaction of hydroxyl radicals with benzotriazoles have shown that addition reactions are the predominant initial step. nih.govresearchgate.net For 1H-benzotriazole and 4-methyl-1H-benzotriazole, the reaction with •OH leads to the formation of hydroxylated intermediates. nih.gov These intermediates can undergo further oxidation, leading to ring-opening and ultimately mineralization to carbon dioxide, water, and inorganic nitrogen compounds. nih.govrsc.org

The rate of degradation in AOPs is influenced by various factors, including pH, temperature, and the presence of other water constituents. tandfonline.com For instance, in sulfate (B86663) radical-based AOPs, alkaline pH can promote the degradation of benzotriazole. tandfonline.com The presence of certain ions like chloride and bicarbonate can either promote or inhibit the reaction depending on their concentration. tandfonline.com